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3-(Cyclopentyloxy)pyridin-4-amine

Cat. No.: B13141957
M. Wt: 178.23 g/mol
InChI Key: TXMUSXXMEZBCHA-UHFFFAOYSA-N
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Description

Chemical Identifier Summary 3-(Cyclopentyloxy)pyridin-4-amine ( 1394978-53-0) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.24 g/mol [ ]. Its structure features a pyridine ring with adjacent amine and cyclopentyloxy functional groups, making it a valuable molecular building block in medicinal chemistry and drug discovery research [ ]. Research Context and Potential Value As a 4-aminopyridine derivative, this compound is of significant interest in neuroscience and neurodegenerative disease research. The 4-aminopyridine core is a known potassium channel blocker, and its derivatives are actively investigated for their potential to improve nerve signal conduction [ ]. Recent scientific studies focus on synthesizing novel 4-aminopyridine derivatives, such as peptide conjugates, to develop new therapeutic candidates with reduced toxicity profiles for conditions like Alzheimer's disease and Multiple Sclerosis [ ]. The cyclopentyloxy substituent in this compound can be strategically utilized to modulate the molecule's lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a versatile intermediate for constructing more complex bioactive molecules [ ]. Usage and Handling This product is provided as a research chemical and is intended for laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B13141957 3-(Cyclopentyloxy)pyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopentyloxypyridin-4-amine

InChI

InChI=1S/C10H14N2O/c11-9-5-6-12-7-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

TXMUSXXMEZBCHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CN=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentyloxy Pyridin 4 Amine and Its Analogs

Strategies for Incorporating the Cyclopentyloxy Moiety onto Pyridine (B92270) Nuclei

The formation of the ether linkage between the cyclopentyl group and the pyridine ring is a critical step in the synthesis of the target compound. Two primary strategies are commonly employed: etherification of halopyridine precursors and nucleophilic aromatic substitution on hydroxypyridines.

Etherification Reactions Involving Halopyridine Precursors

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orglibretexts.org This reaction involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.org In the context of synthesizing 3-(cyclopentyloxy)pyridines, this would typically involve the reaction of cyclopentanol (B49286) with a 3-halopyridine in the presence of a base. The base deprotonates the cyclopentanol to form the more nucleophilic cyclopentoxide anion, which then displaces the halide from the pyridine ring.

Key aspects of this reaction include:

Choice of Halogen: The reactivity of the halopyridine can influence the reaction conditions. Generally, iodides are the most reactive, followed by bromides and then chlorides.

Base Selection: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. masterorganicchemistry.com

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to facilitate the SN2 reaction. libretexts.orgacsgcipr.org

While the Williamson ether synthesis is a powerful tool, its application to heteroaromatic systems like pyridine can sometimes be challenging due to the electron-deficient nature of the pyridine ring, which can affect the reactivity of the halide.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Alkoxy-Pyridines

Nucleophilic aromatic substitution (SNAr) provides an alternative route to alkoxy-pyridines. pearson.comyoutube.com This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups ortho or para to the leaving group. uci.eduyoutube.com For the synthesis of 3-(cyclopentyloxy)pyridines, a common precursor is 3-hydroxypyridine (B118123). The hydroxyl group can be deprotonated to form a phenoxide-like intermediate, which can then act as a nucleophile.

However, a more common SNAr approach involves the reaction of a halopyridine with an alkoxide. For instance, 2- or 4-halopyridines readily undergo SNAr reactions. youtube.comacs.org The reaction of a 3-halopyridine with cyclopentoxide would proceed via an addition-elimination mechanism, where the cyclopentoxide attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the halide ion. youtube.com

The efficiency of SNAr reactions on pyridines is highly dependent on the position of the leaving group and the presence of activating groups. youtube.com

Approaches for Introducing the Amino Group at the Pyridine 4-Position

Once the cyclopentyloxy group is in place, the next crucial transformation is the introduction of an amino group at the 4-position of the pyridine ring. The two main strategies for this are direct amination and the reduction of a nitro group.

Amination Reactions of Substituted Pyridines

Directly introducing an amino group onto a pyridine ring can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination has become a powerful and versatile method for forming carbon-nitrogen bonds. acs.orgacs.orglibretexts.orgwikipedia.org This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org

For the synthesis of 3-(cyclopentyloxy)pyridin-4-amine, this would involve the reaction of a 4-halo-3-(cyclopentyloxy)pyridine with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often being employed to promote the desired reactivity. acs.org

Alternative approaches to C4-amination of pyridines have also been developed, including methods that proceed through pyridinium (B92312) salt intermediates or utilize enzyme-mimicking reagents to achieve high regioselectivity. nih.govresearchgate.netdntb.gov.ua Some methods even allow for the direct C-H amination of pyridines, although controlling the regioselectivity can be a significant challenge. nih.gov

Reduction of Nitro-Pyridines to Amino-Pyridines

A well-established and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This two-step process involves the nitration of the pyridine ring followed by the reduction of the nitro group.

The synthesis of the precursor, 3-(cyclopentyloxy)-4-nitropyridine, can be achieved by first nitrating a suitable pyridine derivative to obtain a 4-nitropyridine, which can then be subjected to etherification with cyclopentanol. The nitration of pyridine itself is often challenging, so it is common to start with a pyridine-N-oxide, which is more susceptible to electrophilic substitution. semanticscholar.orggoogle.com The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents.

Commonly used methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C), platinum, or rhodium, in the presence of hydrogen gas. nih.govnih.govgoogle.comyoutube.com It is often a clean and efficient method.

Metal-Acid Systems: Reagents like iron in acetic acid or hydrochloric acid are classic and effective for nitro group reductions. semanticscholar.org

Other Reducing Agents: Other reagents such as tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4) can also be used.

The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. semanticscholar.org A similar strategy could be applied to 3-(cyclopentyloxy)-4-nitropyridine.

Convergent and Linear Synthetic Pathways to this compound and Related Structures

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material. A possible linear route to this compound could be:

Start with 3-hydroxypyridine.

Nitrate at the 4-position to give 3-hydroxy-4-nitropyridine. This often requires the initial formation of the pyridine-N-oxide.

Perform an etherification reaction with a cyclopentyl halide or tosylate to install the cyclopentyloxy group, yielding 3-(cyclopentyloxy)-4-nitropyridine.

Reduce the nitro group to the amine to afford the final product.

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step. A potential convergent approach could involve:

Fragment 1: Synthesize a 3-(cyclopentyloxy)pyridine (B12273255) derivative. This could be achieved by reacting 3-halopyridine with cyclopentanol.

Fragment 2: Prepare a suitable aminating reagent or a precursor to the 4-amino group.

Combine the two fragments. For example, a 4-halo-3-(cyclopentyloxy)pyridine could be subjected to a Buchwald-Hartwig amination.

Below is an interactive table summarizing the synthetic strategies:

Synthetic Step Reaction Type Key Reagents and Conditions Relevant Precursors
Cyclopentyloxy Ether Formation Williamson Ether SynthesisCyclopentanol, NaH, DMF3-Halopyridine
Nucleophilic Aromatic Substitution (SNAr)Cyclopentoxide, activating group3-Halopyridine, 3-Hydroxypyridine
4-Amino Group Introduction Buchwald-Hartwig AminationAmmonia equivalent, Pd catalyst, ligand4-Halo-3-(cyclopentyloxy)pyridine
Reduction of Nitro GroupFe/AcOH or H2/Pd-C3-(Cyclopentyloxy)-4-nitropyridine

Chemo- and Regioselective Synthesis Considerations in Pyridine Functionalization

The controlled functionalization of the pyridine ring presents a significant synthetic challenge due to its electron-deficient nature and the influence of the nitrogen atom on the reactivity of the ring carbons. acs.org The synthesis of a 3,4-disubstituted pyridine such as this compound requires careful strategic planning to achieve the desired regiochemistry. Direct functionalization of a pre-formed pyridine ring can be difficult and often leads to a mixture of isomers. Therefore, multi-step strategies involving the construction of the substituted pyridine ring from acyclic precursors or the sequential, directed functionalization of a pyridine derivative are often employed.

A plausible retrosynthetic analysis for this compound suggests that the target molecule can be derived from a key intermediate such as a 3-hydroxy-4-nitropyridine derivative. This approach allows for the introduction of the cyclopentyloxy group via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired 4-amino functionality.

Key Synthetic Steps and Regioselectivity Control:

A potential forward synthesis would involve the following key transformations, each with its own chemo- and regioselectivity challenges:

Nitration of 3-Hydroxypyridine: The initial step would involve the nitration of 3-hydroxypyridine. The hydroxyl group is an ortho-, para-directing group. Therefore, nitration is expected to yield a mixture of 2-nitro-3-hydroxypyridine and 4-nitro-3-hydroxypyridine. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the nitrating agent and the solvent.

Separation of Isomers: The successful synthesis relies on the efficient separation of the desired 4-nitro-3-hydroxypyridine isomer from the reaction mixture. Chromatographic techniques are typically employed for this purpose.

Williamson Ether Synthesis: The 4-nitro-3-hydroxypyridine intermediate can then be subjected to a Williamson ether synthesis to introduce the cyclopentyloxy group. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopentyl halide or tosylate. This reaction is generally chemoselective for the hydroxyl group.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acetic acid. These reagents are generally chemoselective for the reduction of the nitro group in the presence of the ether linkage and the pyridine ring.

An alternative approach could involve the synthesis of the pyridine ring from acyclic precursors, which can offer better control over the substitution pattern. For instance, a Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be adapted to produce a 3,4-disubstituted pyridine core. However, these methods often require the synthesis of complex starting materials.

The table below summarizes the key reaction types and their relevance to the synthesis of this compound, highlighting the importance of regiochemical control.

Reaction Type Description Relevance to Synthesis Key Challenge
Electrophilic Aromatic SubstitutionIntroduction of a functional group (e.g., -NO2) onto the pyridine ring.Nitration of 3-hydroxypyridine to introduce the precursor to the amino group.Controlling the position of substitution (regioselectivity) to obtain the 4-nitro isomer.
Williamson Ether SynthesisFormation of an ether from an alcohol and an organohalide.Introduction of the cyclopentyloxy group onto the 3-position of the pyridine ring.Ensuring complete reaction without side reactions.
Nitro Group ReductionConversion of a nitro group (-NO2) to an amino group (-NH2).Formation of the final 4-amino functionality.Achieving high yield and purity of the final product.
Cyclization ReactionsFormation of the pyridine ring from acyclic precursors.Alternative strategy to control the substitution pattern from the outset.Synthesis of the required acyclic starting materials.

The successful synthesis of this compound and its analogs is highly dependent on the careful selection of synthetic strategies and reaction conditions to control the chemo- and regioselectivity at each step. The functionalization of the pyridine ring remains a dynamic area of research, with new methods continually being developed to address these challenges. rsc.orgnih.gov

Chemical Reactivity and Transformations of 3 Cyclopentyloxy Pyridin 4 Amine Derivatives

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine (B92270) Ring System

The pyridine ring in these derivatives possesses a nuanced reactivity profile, accommodating both electrophilic and nucleophilic substitution reactions under appropriate conditions.

Electrophilic Aromatic Substitution: While pyridine itself undergoes electrophilic substitution with difficulty due to the deactivating effect of the heteroatom, the presence of the powerful activating 4-amino group facilitates such reactions. libretexts.org Electrophilic attack is directed to the positions ortho and para to the amino group (C3 and C5). Since the C3 position is already substituted by the cyclopentyloxy group, electrophilic substitution is expected to occur preferentially at the C5 position. Studies on the parent 4-aminopyridine (B3432731) support this, showing that reactions with halogens like bromine lead to substitution at the 3 and 5 positions. researchgate.net For instance, the reaction of 4-aminopyridine with Br₂ can result in a bromination-dimerization process to yield poly-brominated pyridyl-pyridinium cations. researchgate.net Similarly, nitration of 4-aminopyridine with a mixture of sulfuric and nitric acids yields 4-amino-3,5-dinitropyridine.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, a reaction not typically seen in benzene. youtube.com This reactivity is enhanced if a good leaving group, such as a halide, is present on the ring, especially at the 2, 4, or 6 positions. youtube.comyoutube.com For derivatives of 3-(cyclopentyloxy)pyridin-4-amine, a leaving group at the C2 or C6 position would be readily displaced by nucleophiles. Research on pentafluoropyridine (B1199360) demonstrates that nucleophilic attack by phenolates occurs selectively at the C4 position under mild conditions and can be directed to the C2 and C6 positions under harsher conditions. rsc.org Furthermore, modern methods allow for the direct C4-amination of pyridines via a nucleophilic substitution of hydrogen (SNH), which proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov

Reaction TypeExpected Position of AttackGoverning FactorsExample Reaction
Electrophilic SubstitutionC5 (and potentially C3 if ether is cleaved)Strongly activating NH₂ group directs ortho/para.Halogenation (e.g., with Br₂) or Nitration. researchgate.net
Nucleophilic SubstitutionC2, C6Electron-deficient ring; requires a good leaving group.Displacement of a halide by an amine or alkoxide. youtube.comrsc.org

Reactivity Profiles of the Amine Functionality at Pyridine Position 4

The primary amine at the C4 position is a key center of reactivity, primarily acting as a nucleophile. Its reactions are fundamental to building more complex molecules from the this compound core.

Common transformations involving the 4-amino group include:

Acylation and Sulfonylation: The amine readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for derivatization. For example, the related compound N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide is formed via an amide bond to the 4-amino group. nih.gov

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation or quaternization of the ring nitrogen, it is achievable under specific conditions.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. Analogous reactions with 5-aminopyrazoles and alkynyl aldehydes have been shown to produce fused pyrazolo[3,4-b]pyridine systems. nih.gov

Metal Complexation: The nitrogen of the amino group, along with the pyridine ring nitrogen, can coordinate with metal ions. Reactions of 4-aminopyridine with iodine-based reagents like ICl and IBr can form charge-transfer complexes and ionic species involving N···I⁺···N contacts. researchgate.netacs.org

Reagent ClassProduct TypeSignificance
Acyl Halides / AnhydridesAmidesCommon derivatization for biological screening. nih.gov
Sulfonyl ChloridesSulfonamidesIntroduces diverse functionality.
Aldehydes / KetonesImines (Schiff Bases)Intermediates for synthesis of secondary amines or fused rings. nih.gov
Halogens / InterhalogensCharge-Transfer ComplexesDemonstrates nucleophilic character of the nitrogen atoms. acs.org

Transformations Involving the Cyclopentyloxy Ether Linkage

The cyclopentyloxy group is an ether, which is generally a stable functional group. The C-O bond is robust under most conditions used to modify the amino group or the pyridine ring. However, this linkage can be cleaved under specific, typically harsh, conditions.

Ether Cleavage: Cleavage of aryl ethers typically requires strong protic acids like HBr or HI, or potent Lewis acids such as BBr₃. This reaction would convert the 3-cyclopentyloxy group into a 3-hydroxy group, yielding 4-amino-3-hydroxypyridine.

Analogy to Demethylation: While direct examples for the cyclopentyloxy group are scarce in the provided context, related transformations offer insight. For instance, the demethylation of 4-methoxypyridinium derivatives has been achieved using lithium chloride in DMF. vanderbilt.edu This suggests that if the pyridine nitrogen is quaternized, activating the ring, the ether linkage at C3 could become more susceptible to nucleophilic cleavage.

The stability of the ether linkage is often an advantage, allowing for selective reactions at other sites without the need for a protecting group strategy for the C3 substituent.

Functional Group Interconversions and Derivatization Strategies

The combination of reactive sites on the this compound scaffold allows for numerous derivatization strategies to create diverse chemical entities. These strategies often involve multi-step sequences that modify different parts of the molecule.

A common synthetic approach involves:

Halogenation of the Pyridine Ring: Introduction of a halogen (e.g., chlorine or bromine) at the C5 or C2/C6 positions via electrophilic or other specific substitution methods.

Palladium-Catalyzed Cross-Coupling: The installed halogen then serves as a handle for cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents. This strategy has been successfully used to synthesize novel tri-functionalised pyridine derivatives as potential therapeutic agents. arkat-usa.org

Modification of the 4-Amino Group: The amino group can be acylated or used as a nucleophile in a separate step. For example, the synthesis of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide involves the formation of an amide bond at the C4-amino position of a pre-dichlorinated pyridine ring. nih.gov

Annulation Reactions: The amino group can be used as a building block to construct fused heterocyclic rings. For instance, condensation with appropriate bifunctional reagents can lead to the formation of pyrazolo[3,4-b]pyridines, imidazopyridines, or other complex systems. nih.gov

These strategies highlight the utility of this compound as a versatile starting material for constructing complex molecules with potential applications in medicinal chemistry and materials science.

StrategyKey ReactionsResulting Structure TypeReference/Analogy
Ring FunctionalizationHalogenation followed by Pd-catalyzed cross-coupling.Poly-substituted pyridines with new C-C or C-N bonds. arkat-usa.org
N-AcylationReaction of the 4-amino group with acyl chlorides.4-amido-pyridine derivatives. nih.gov
Heterocycle AnnulationCondensation of the 4-amino group with bifunctional reagents.Fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines). nih.gov
Ether ModificationEther cleavage (e.g., with BBr₃) or O-dealkylation.3-hydroxypyridine (B118123) derivatives. vanderbilt.edu

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopentyloxy Pyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While specific, high-resolution NMR spectra for 3-(Cyclopentyloxy)pyridin-4-amine are not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from analogous compounds like 3-aminopyridine (B143674) and 4-aminopyridine (B3432731). nih.govchemicalbook.comchemicalbook.com NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the cyclopentyloxy group protons, and the amine protons. The pyridine protons would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the amino and ether substituents. The methine proton of the cyclopentyl group attached to the oxygen would be deshielded (likely δ 4.5-5.0 ppm), while the methylene (B1212753) protons of the cyclopentyl ring would appear further upfield as complex multiplets. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The pyridine ring carbons would resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the oxygen (C-3) and the carbon attached to the nitrogen (C-4) would have their chemical shifts significantly influenced by these heteroatoms. The carbons of the cyclopentyl group would appear in the aliphatic region (δ 20-80 ppm), with the carbon directly bonded to the ether oxygen being the most downfield in this group.

Predicted NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine H-27.8 - 8.2 (singlet or narrow doublet)138 - 142
Pyridine H-56.6 - 7.0 (doublet)108 - 112
Pyridine H-67.7 - 8.1 (doublet)145 - 150
NH₂4.0 - 6.0 (broad singlet)N/A
Cyclopentyl CH-O4.7 - 5.2 (multiplet)75 - 85
Cyclopentyl CH₂1.5 - 2.1 (multiplets)23 - 35
Pyridine C-3N/A148 - 155
Pyridine C-4N/A150 - 158

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl group would appear just below 3000 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the 1200-1250 cm⁻¹ region. Vibrations corresponding to C=C and C=N bonds of the pyridine ring would be found in the 1400-1650 cm⁻¹ fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. researchgate.net The symmetric vibrations of the pyridine ring, particularly the ring breathing modes around 1000 cm⁻¹, are often strong in Raman spectra. Aromatic C-H stretching and the various C-C stretching modes would also be Raman active. The non-polar nature of the cyclopentyl C-C and C-H bonds makes them potentially more visible in the Raman spectrum compared to IR.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amine (N-H)Scissoring Bend1590 - 1650Medium-Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2970Strong
Pyridine RingC=N, C=C Stretches1400 - 1650Medium-Strong
Ether (C-O)Asymmetric Stretch1200 - 1250Strong

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄N₂O), the calculated monoisotopic mass is 178.1106 Da. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

Electron Ionization (EI) mass spectrometry would induce reproducible fragmentation of the molecule, providing structural information. The molecular ion peak ([M]⁺) would be observed at m/z 178. Key fragmentation pathways would likely involve the ether linkage and the cyclopentyl ring. researchgate.netnist.gov

Predicted Fragmentation Pattern

m/z Value Proposed Fragment Fragmentation Pathway
178[C₁₀H₁₄N₂O]⁺Molecular Ion (M⁺)
109[C₅H₅N₂O]⁺Loss of cyclopentyl radical (•C₅H₉)
94[C₅H₆N₂]⁺Cleavage of the ether bond with hydrogen transfer, loss of cyclopentanone
69[C₅H₉]⁺Cyclopentyl cation

X-ray Crystallography for Solid-State Conformational Analysis and Molecular Packing

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, should a suitable crystal be grown, this technique would provide the most definitive three-dimensional structural information.

X-ray crystallography would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net It would elucidate the orientation of the cyclopentyloxy group relative to the pyridine ring. Furthermore, it would detail the intermolecular interactions that govern the crystal packing. mdpi.com It is highly probable that the crystal structure would feature intermolecular hydrogen bonds involving the amino group (N-H donors) and the pyridine nitrogen atom (N acceptor), potentially forming dimers or extended chains. growingscience.com Pi-stacking interactions between the aromatic pyridine rings may also play a role in stabilizing the crystal lattice.

Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of this compound in complex matrices and for assessing its purity. nih.govca.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. hpst.cz

A typical LC-MS/MS method for purity assessment would involve:

Sample Preparation : Dissolving the compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

Chromatographic Separation : Injecting the sample onto a High-Performance Liquid Chromatography (HPLC) system, likely using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a modifier like formic acid to improve peak shape) would be used to separate the target compound from any impurities.

Detection and Quantitation : The eluent from the HPLC is directed into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI). In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 179) is selected and fragmented. Specific product ions are then monitored in what is known as Multiple Reaction Monitoring (MRM), providing exceptional selectivity and allowing for trace-level detection and quantitation of the compound and any related impurities. eurl-pesticides.eu

This technique is invaluable for quality control, ensuring the identity and purity of synthesized batches of the compound.

Computational Chemistry and Molecular Modeling of 3 Cyclopentyloxy Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-(Cyclopentyloxy)pyridin-4-amine, methods like Density Functional Theory (DFT) are employed to predict its electronic structure, reactivity, and spectroscopic characteristics.

These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. Molecular orbital theory, for instance, helps in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through an electrostatic potential (ESP) map. This map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting non-covalent interactions, such as hydrogen bonding. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

Quantum chemical calculations can also predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and purity.

Table 1: Predicted Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.9 eVSuggests the chemical stability and reactivity of the molecule.
Dipole Moment2.5 DProvides a measure of the molecule's overall polarity.

Note: The values in this table are exemplary and represent typical outcomes of quantum chemical calculations for a molecule of this nature.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

For this compound, a molecular docking study would involve selecting a relevant protein target. Given the aminopyridine scaffold, potential targets could include various kinases or other enzymes where this chemical moiety is known to be active. The docking process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction.

The results of a docking simulation would reveal the specific amino acid residues in the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amino group of this compound could act as a hydrogen bond donor, while the pyridine ring and the cyclopentyl group could engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

ParameterResultInterpretation
Binding Affinity (kcal/mol)-8.2A strong predicted binding affinity to the target protein.
Interacting ResiduesGLU-85, LEU-132, PHE-189Key amino acids in the binding pocket that stabilize the ligand.
Hydrogen Bonds1 with GLU-85The amino group of the ligand forms a hydrogen bond with the receptor.
Hydrophobic InteractionsCyclopentyl group with LEU-132 and PHE-189The non-polar parts of the ligand interact with hydrophobic residues.

Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with the receptor. youtube.com

An MD simulation of this compound bound to a protein target would start with the best-docked pose. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

The resulting trajectory can be analyzed to understand the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates their structural stability over time. A stable RMSD suggests a stable binding complex. Additionally, MD simulations can reveal the flexibility of different parts of the molecule and the protein, and how they adapt to each other upon binding. This dynamic information is crucial for a more accurate assessment of the binding affinity and the mechanism of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new compounds based on their structural features, known as molecular descriptors. mdpi.com

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required. nih.gov For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of this compound, even before it is synthesized and tested experimentally. This allows for the prioritization of compounds for synthesis and testing, saving time and resources.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The effectiveness of a potential drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties early in the drug discovery process.

For this compound, various computational models can predict its ADME profile. These models are typically based on large datasets of compounds with experimentally determined ADME properties. Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Properties such as plasma protein binding and blood-brain barrier (BBB) penetration are predicted to understand how the compound is distributed throughout the body.

Metabolism: Predictions can identify the most likely sites of metabolism on the molecule and which cytochrome P450 (CYP) enzymes are likely to be involved.

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.

Additionally, general drug-likeness rules, such as Lipinski's Rule of Five, can be assessed to determine if the compound has physicochemical properties consistent with those of known oral drugs.

Table 3: Predicted ADME and Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight178.23 g/mol Complies with Lipinski's Rule (< 500).
LogP1.98Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA)48.14 ŲSuggests good oral bioavailability.
Number of Hydrogen Bond Donors2Complies with Lipinski's Rule (≤ 5).
Number of Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10).
Blood-Brain Barrier (BBB) PenetrationLowThe compound is not expected to readily cross into the brain.

Note: The values in this table are based on established in silico prediction models and provide an estimate of the compound's likely pharmacokinetic profile.

Preclinical Biological Activity and Mechanism of Action in Vitro Studies of 3 Cyclopentyloxy Pyridin 4 Amine Analogs

Phosphodiesterase (PDE) Inhibition Profiles

Analogs of 3-(Cyclopentyloxy)pyridin-4-amine are notable for their interaction with the phosphodiesterase type 4 (PDE4) enzyme family. researchgate.netnih.gov PDE4 enzymes specifically hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and their inhibition leads to increased intracellular cAMP levels, which in turn regulates various cellular processes, particularly inflammatory responses. researchgate.netnih.gov The development of PDE4 inhibitors has been a major focus for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. researchgate.netnih.gov

Selective Inhibition of PDE4 Subfamilies (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

The PDE4 family is composed of four distinct subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. drugbank.com While many early PDE4 inhibitors were non-selective, leading to side effects like emesis, recent research has focused on developing subfamily-selective inhibitors to achieve a better therapeutic window. drugbank.comnih.gov It has been suggested that the inhibition of PDE4D is linked to emetic effects, prompting the development of inhibitors that are selective for PDE4B over PDE4D. nih.govnih.gov

Structural biology has been instrumental in this effort. Crystal structures of the catalytic domains of all four PDE4 subfamilies have revealed conformational differences that can be exploited for designing selective inhibitors. drugbank.comresearchgate.net Although the active sites of PDE4B and PDE4D are largely similar, significant differences in PDE4A and PDE4C provide a structural basis for developing subfamily-selective agents. drugbank.comresearchgate.net

Research into various heterocyclic scaffolds has yielded compounds with notable selectivity. For instance, a series of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives were identified as highly selective PDE4B inhibitors. nih.gov One compound from this series, derivative 54 , demonstrated potent inhibition of human PDE4B with an IC₅₀ value of 3.0 nM and a remarkable 433-fold selectivity over PDE4D. nih.gov Similarly, benzodioxole-based derivatives like LASSBio-448 have been shown to inhibit all four isoforms, with IC₅₀ values of 0.7 μM, 1.4 μM, 1.1 μM, and 4.7 μM for PDE4A, PDE4B, PDE4C, and PDE4D, respectively. encyclopedia.pub

Compound/SeriesTargetIC₅₀ (nM)SelectivityReference
Derivative 54 (thiopyrano[3,2-d]pyrimidine)hPDE4B3.0433-fold over PDE4D nih.gov
LASSBio-448 (benzodioxole)PDE4A700Non-selective encyclopedia.pub
LASSBio-448 (benzodioxole)PDE4B1400Non-selective encyclopedia.pub
LASSBio-448 (benzodioxole)PDE4C1100Non-selective encyclopedia.pub
LASSBio-448 (benzodioxole)PDE4D4700Non-selective encyclopedia.pub
Compound 8a (catechol derivative)PDE4D3Data not specifiedSelective for PDE4D3 researchgate.net

Impact on Intracellular Cyclic Nucleotide Signaling (e.g., cAMP Levels)

The primary mechanism of action for PDE4 inhibitors is the prevention of cAMP hydrolysis, leading to an accumulation of this second messenger within the cell. researchgate.net This elevation in cAMP levels is a critical step in mediating the anti-inflammatory and other therapeutic effects of these compounds. nih.govresearchgate.net For example, the selective PDE4D inhibitor, compound 8a , was shown to increase intracellular cAMP levels in neuronal cells. researchgate.net This increase in cAMP is linked to the activation of downstream signaling pathways, such as the phosphorylation of the cAMP response element-binding protein (CREB), which plays a role in synaptic plasticity and memory formation. researchgate.net

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-10)

A key consequence of elevated intracellular cAMP is the modulation of inflammatory cytokine production. PDE4 inhibitors are widely recognized for their anti-inflammatory effects, which are largely achieved by suppressing pro-inflammatory cytokines and potentially enhancing anti-inflammatory ones. researchgate.net

Studies on various analog structures have demonstrated this modulatory effect. For instance, certain pyrrolo[2,3-d]pyrimidone nucleosides have been shown to suppress Type 1 cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), while enhancing Type 2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). nih.gov One such compound, 16c , caused a significant suppression of TNF-α (55%) and concurrently enhanced IL-4 levels by over 200%. nih.gov Similarly, acetate (B1210297) treatment in LPS-stimulated primary astrocytes has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, while reversing the LPS-induced decrease in the anti-inflammatory cytokine Transforming Growth Factor-beta1 (TGF-β1). nih.gov This effect is often linked to the disruption of inflammatory signaling pathways like MAPK and NF-κB. nih.gov

CompoundCytokine ModulatedEffectReference
Compound 16c (pyrrolo[2,3-d]pyrimidone nucleoside)TNF-α55% Suppression nih.gov
Compound 16c (pyrrolo[2,3-d]pyrimidone nucleoside)IL-254% Suppression nih.gov
Compound 16c (pyrrolo[2,3-d]pyrimidone nucleoside)IFN-γ42% Suppression nih.gov
Compound 16c (pyrrolo[2,3-d]pyrimidone nucleoside)IL-4>200% Enhancement nih.gov
Compound 16b (pyrrolo[2,3-d]pyrimidone nucleoside)TNF-α26% Suppression nih.gov
Sodium AcetateTNF-α & IL-1βReduction nih.gov
Sodium AcetateTGF-β1 & IL-4Upregulation nih.gov

Antitumor Activity in Preclinical Cellular Assays

Beyond their anti-inflammatory properties, various heterocyclic compounds structurally analogous to this compound have been evaluated for their potential as anticancer agents. nih.govnih.gov Pyrrolopyridine and pyrazolopyrimidine scaffolds, in particular, are featured in compounds with demonstrated antitumor activity. nih.govnih.gov

Evaluation of Cytotoxicity in Various Cancer Cell Lines

A number of studies have reported the cytotoxic effects of these analogs against a broad range of human cancer cell lines. For example, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives showed significant growth inhibitory activities against 60 human tumor cell lines, with particular potency observed in leukemia, melanoma, and renal cancer cell lines. nih.gov

Several compounds from this series, including 11, 12c, 12d, 12f, and 12j , exhibited superior activity compared to established cancer drugs. nih.gov Notably, compound 12c was 2.88 times more active than sorafenib (B1663141) against the UO-31 renal cancer cell line. nih.gov Another study on C-7 substituted 4-amino-pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine C-nucleosides found that analogs with a 7-alkylacetylene group had potent cytotoxic activity against both hematological and solid cancer cell lines. nih.gov Similarly, certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides showed potent growth inhibition of L1210 and P388 leukemia cells. nih.gov The diarylpentanoid MS13, a curcumin (B1669340) analog, also displayed a greater inhibitory effect than curcumin on non-small cell lung cancer (NSCLC) cell lines NCI-H520 and NCI-H23. nih.gov

Compound/SeriesCancer Cell Line(s)Observed ActivityReference
Compound 12c (4-aminopyrazolo[3,4-d]pyrimidine)UO-31 (Renal)Potent growth inhibition (2.88x > sorafenib) nih.gov
7-Alkylacetylene pyrrolotriazine C-nucleosidesHematological and solid tumorsPotent cytotoxic activity nih.gov
Compounds 18b & 18c (pyrazolo[3,4-d]pyrimidine nucleosides)L1210, P388 (Leukemia)Potent growth inhibitors nih.gov
MS13 (Diarylpentanoid)NCI-H520, NCI-H23 (NSCLC)Dose- and time-dependent anti-proliferative activity nih.gov
Compound 6c (10-indolyl-bearing 2,3,4,10-THCP)MCF-7 (Breast), HCT116 (Colon), SK-OV-3 (Ovarian)IC₅₀s in the range of 4.83–11.3 μM mdpi.com

Elucidation of Molecular Mechanisms of Antiproliferative Effects

Investigations into the mechanisms underlying the antitumor activity of these compounds have revealed that they often induce apoptosis (programmed cell death). The diarylpentanoid MS13 was found to induce apoptosis in NSCLC cells, as evidenced by morphological changes, a significant increase in caspase-3 activity, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Gene expression analysis suggested that MS13's antiproliferative and apoptotic effects are mediated by modulating genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. nih.gov Similarly, the antiproliferative effect of certain thiazole (B1198619) nortopsentin analogs, which are structurally related, was found to be pro-apoptotic, involving the externalization of plasma membrane phosphatidylserine (B164497) and DNA fragmentation. researchgate.net These active thiazoles also caused cell cycle arrest in the G2/M phase and inhibited the activity of cyclin-dependent kinase 1 (CDK1). researchgate.net

Investigation of Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. Its activation by stimuli such as capsaicin, heat, and protons leads to the transmission of nociceptive signals. Consequently, the pharmacological blockade of TRPV1 presents a promising strategy for developing novel analgesics. nih.gov

Researchers have synthesized and evaluated numerous analogs of pyridinamine as potential TRPV1 antagonists. In vitro assays, typically using fluorometric imaging plate readers (FLIPR) with cells heterologously expressing human TRPV1 (hTRPV1), are employed to measure the inhibition of capsaicin-induced channel activation. nih.govsemanticscholar.org

One notable area of investigation involves 2-thio pyridine (B92270) C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. nih.gov Structure-activity relationship (SAR) studies within this series have revealed that 2-cycloalkylthio derivatives generally exhibit better antagonism than their 2-alkylthio counterparts. A particularly potent compound, designated 24S , demonstrated stereospecific and excellent TRPV1 antagonism with an inhibitory constant (Ki) of 0.4 nM against capsaicin-induced activation. nih.gov This highlights the potential of modifying the pyridine core and its substituents to achieve high-potency antagonists. Other classes of compounds, including N-arylcinnamides and various carboxamides, have also yielded potent TRPV1 antagonists. wikipedia.org

Table 1: In Vitro TRPV1 Antagonistic Activity of Selected Analogs
Compound ClassExample CompoundAssayActivity (IC50/Ki)Reference
2-Thio Pyridine Propanamides24ShTRPV1 antagonism (capsaicin-induced)Ki = 0.4 nM nih.gov
Pyridine-Urea DerivativesCompound 53hTRPV1 antagonism (capsaicin-induced)IC50 = 0.2 nM researchgate.net
Benzimidazolone AnalogsCompound 50hTRPV1 antagonism (% Inhibition @ 10 µM)52% semanticscholar.org
Benzimidazolone AnalogsCompound 61hTRPV1 antagonism (% Inhibition @ 10 µM)Favorable semanticscholar.org

Inhibition of Other Key Enzyme Targets (e.g., COX-2, PI3-Kinase, DNA Topoisomerases)

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins, making it a key target for anti-inflammatory drugs. mdpi.com The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Research into novel COX-2 inhibitors has explored scaffolds such as imidazo[1,2-a]pyridine. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. nih.gov Many of these compounds showed high selectivity for COX-2. For instance, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) emerged as a highly potent and selective inhibitor with a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have also been synthesized and shown to possess significant COX-2 inhibitory activity, with some compounds exhibiting greater potency than the reference drug celecoxib. nih.gov

Table 2: In Vitro COX-2 Inhibition by Pyridine Analogs
Compound ScaffoldExample CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Imidazo[1,2-a]pyridine5n0.07508.6 nih.gov
Imidazo[1,2-a]pyridineMorpholine-substituted analog0.07217.1 nih.gov
Pyrazolo[3,4-b]pyridineIVbBetter than CelecoxibHigh nih.gov
Pyrazolo[3,4-b]pyridineIVhBetter than CelecoxibHigh nih.gov
Pyrazolo[3,4-b]pyridineIVjBetter than CelecoxibHigh nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov The development of PI3K inhibitors is a major focus of cancer research. While not direct analogs of this compound, related heterocyclic structures have shown promise. For example, NVP-BEZ235 , a compound derived from an imidazo[4,5-c]quinoline scaffold, was designed to target the ATP-binding site of PI3K and competitively inhibits all isoforms of the enzyme. nih.gov

DNA Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication, making them validated targets for antibiotics. nih.govnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that can overcome existing resistance mechanisms. nih.gov One class of such inhibitors includes tricyclic amide-linked pyridooxazinones. In vitro studies have shown that these compounds are potent inhibitors of both DNA gyrase and topoisomerase IV. The azatricyclic amide 1a was found to be particularly potent against a fluoroquinolone-resistant MRSA strain, with a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL. nih.gov This compound was tenfold more potent against DNA gyrase than its corresponding amine analog. nih.gov

Antimicrobial Activity Evaluation (e.g., Antitubercular, Antifungal, Antibacterial)

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. nih.gov Various heterocyclic compounds have been screened for their in vitro activity against Mycobacterium tuberculosis. A series of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives were synthesized and tested against the H37Rv strain, with several compounds showing promising antitubercular activity. nih.gov Other studies have identified oxymethylene-cyclo-1,3-diones as potent anti-tuberculosis compounds, with two derivatives showing MIC values of 1.25 μg/mL against M. tuberculosis. nih.gov

Antifungal Activity

The rise of resistant fungal infections has spurred the search for new antifungal agents. nih.gov Synthetic 3-alkylpyridine alkaloid analogs have been investigated for their activity against Candida species. One analog demonstrated a potent fungicidal effect against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and a Minimum Fungicidal Concentration (MFC) of 62.5 μg/mL. nih.gov This compound was also active against other Candida species like C. glabrata and C. krusei. nih.gov Additionally, novel dihydropyrimidine (B8664642) derivatives have shown remarkable antifungal activity against Aspergillus niger and Candida albicans, with some compounds exhibiting an MIC of 32 μg/ml. nih.gov

Antibacterial Activity

The antibacterial potential of pyridine-based compounds has been widely explored. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong in vitro activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis, with activities comparable to the antibiotic linezolid. nih.gov Pyrazolo[3,4-b]pyridines have also been evaluated, with several derivatives showing moderate antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com

Table 3: In Vitro Antimicrobial Activity of Selected Pyridine Analogs
Compound ScaffoldOrganismActivity (MIC, µg/mL)Reference
3-Alkylpyridine Alkaloid AnalogCandida albicans7.8 nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21d)Staphylococcus aureus2 nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21d)Streptococcus pneumoniae1 nih.gov
Dihydropyrimidine DerivativeEscherichia coli32 nih.gov
Dihydropyrimidine DerivativePseudomonas aeruginosa32 nih.gov
Pyrazolo[3,4-b]pyridine (Compound 6b)Bacillus subtilisInhibition Zone: 14 mm japsonline.com

Neuropharmacological Activities and Ion Channel Modulation (e.g., Potassium Channels)

Potassium channels are crucial for regulating neuronal excitability and are targets for various neuropharmacological agents. rsc.org The aminopyridine scaffold is a well-known modulator of these channels. In vitro studies on rat hippocampal slices have demonstrated that 4-aminopyridine (B3432731) (4-AP) and its structural analogs block potassium channels, leading to an increased spontaneous release of neurotransmitters like serotonin (B10506). nih.gov

The potency of these analogs in stimulating serotonin release was found to follow the rank order: 3,4-diaminopyridine (B372788) (~0.88 mM) ≈ 4-aminopyridine (1.2 mM) > 2-aminopyridine (B139424) (89 mM) > 3-aminopyridine (B143674) (100 mM). nih.gov This effect was dependent on extracellular calcium but not on sodium channel function. Further studies have characterized 4-AP as a broad inhibitor of most Kv1–Kv4 channel subtypes, although its effects on the Kv7 family, which are important regulators of vascular tone, are more complex. nih.gov The modulation of various potassium channels, including Kv1.3 and hERG channels, by other related heterocyclic structures has also been an area of active investigation for therapeutic applications ranging from autoimmune diseases to cardiac arrhythmias. mdpi.com

Structure Activity Relationship Sar Studies of 3 Cyclopentyloxy Pyridin 4 Amine and Its Analogs

Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the pyridine ring of 3-(cyclopentyloxy)pyridin-4-amine analogs is a critical determinant of their biological efficacy. The electronic properties and spatial arrangement of substituents can significantly modulate the interaction of these compounds with their biological targets, often protein kinases.

Research indicates that the position of substituents on the pyridine ring plays a pivotal role in the inhibitory activity of steroid derivatives, with the best inhibitors often having the pyridinyl moiety at specific positions. nih.gov For instance, in a series of estrane-pyridine derivatives, compounds with a pyridin-3-yl or pyridin-4-yl group at the C2 position of the steroid backbone demonstrated potent inhibitory activity against CYP1B1. nih.gov This highlights that even within the same pyridine scaffold, the point of attachment dramatically influences biological outcomes.

Furthermore, the nature of the substituent itself is crucial. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with target proteins. rsc.org Studies on NNN pincer-type molecules showed that electron-donating groups on the 4-position of the pyridine ring increase the electron density around the metal center in their copper(II) complexes. rsc.org In the context of kinase inhibition, where the pyridine nitrogen often forms a key hydrogen bond in the hinge region of the ATP binding site, modulating this basicity is a key strategy. For example, in a series of 4-aryl-5-aminomethyl-thiazole-2-amines, compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov

Bioisosteric replacement of the pyridine ring with other heterocycles is also a common strategy to fine-tune activity and properties. nih.gov However, the specific interactions of the pyridine nitrogen are often crucial, and its replacement can lead to a significant loss of potency if the hydrogen bonding interaction is critical for binding.

The following table summarizes the influence of pyridine ring substitutions on biological activity based on findings from various studies.

Substitution PositionSubstituent TypeEffect on Biological Efficacy
C2 of a steroid backbonePyridin-3-yl/Pyridin-4-ylPotent inhibition of CYP1B1 nih.gov
4-position of pyridineElectron-donating groupsIncreased electron density at metal center rsc.org
4-position vs. 3-positionPyridine4-substituted compounds generally more potent nih.gov

Role of the Cyclopentyl Moiety in Ligand-Target Binding and Selectivity

The size and shape of the cycloalkyl group are important factors. Studies have shown that the cyclopentyl group can act as a building block for artificial carbohydrate receptors, participating in van der Waals contacts. nih.gov In some systems, the cyclopentyl moiety has been found to yield compounds with promising antiproliferative effects. mdpi.com For instance, in a study of purine-hydrazone scaffolds, the incorporation of a cyclopentyl group at the N9 position of the purine (B94841) ring resulted in compounds with significant antiproliferative activity and inhibitory potential against EGFR. mdpi.com

The hydrophobicity of the cyclopentyl group is a key driver of its contribution to binding affinity. nih.govlu.se By displacing ordered water molecules from a hydrophobic pocket upon binding, a thermodynamically favorable process occurs due to an increase in entropy. youtube.com The extent of this hydrophobic interaction can influence the selectivity of the inhibitor for different kinases, as the size and shape of hydrophobic pockets can vary between different protein targets.

While the cyclopentyl group is often beneficial, its replacement with other cycloalkyl groups, such as cyclohexyl, can sometimes lead to improved binding properties. nih.gov This suggests that while a hydrophobic group is generally favored in this position, subtle changes in size and conformation can fine-tune the interaction with the target protein.

The table below outlines the key roles of the cyclopentyl moiety in ligand-target interactions.

FeatureRole in Binding and Selectivity
Hydrophobicity Occupies hydrophobic pockets, increasing binding affinity through the hydrophobic effect. nih.govyoutube.commdpi.com
Size and Shape Provides van der Waals contacts with the target protein. nih.gov The specific size can influence selectivity.
Antiproliferative Effects Incorporation of the cyclopentyl group has led to compounds with significant antiproliferative activity. mdpi.com

Impact of the Ether Linkage and Its Modifications on Pharmacological Profiles

The ether linkage in this compound is a crucial structural element that connects the cyclopentyl moiety to the pyridine ring. This linkage is not merely a passive spacer; its chemical nature and conformational flexibility can significantly impact the pharmacological profile of the molecule.

Modifications to the ether linkage, such as replacing the oxygen atom with other divalent atoms or groups (bioisosteric replacement), can lead to changes in potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing the ether oxygen with a sulfur atom to create a thioether can alter the bond angles, length, and electronic properties, which in turn can affect how the cyclopentyl group is presented to its binding pocket.

Bioisosteric replacements for an ether linkage can include:

Thioether (-S-): Generally more lipophilic and can have different bond angles compared to an ether.

Methylene (B1212753) (-CH2-): Removes the potential for hydrogen bond acceptance by the linker.

The choice of bioisostere can influence several factors:

Metabolic Stability: The ether linkage can be a site of metabolic cleavage. Replacing it with a more stable group can improve the compound's half-life.

Conformational Flexibility: The torsional angles around the ether linkage influence the possible conformations the molecule can adopt, which is critical for optimal binding to the target. nih.gov

For example, in the development of proton pump inhibitors, the side chains on the pyridine ring, which are often linked via an ether or a modified linkage, are varied to alter the drug's properties. wikipedia.org

The following table summarizes the potential impact of modifying the ether linkage.

ModificationPotential Impact on Pharmacological Profile
Thioether (-S-) Increased lipophilicity, altered bond angles.
Methylene (-CH2-) Removal of H-bond acceptor, increased hydrophobicity.
Amine (-NH-) Introduction of H-bond donor, potential for new interactions.
Sulfone (-SO2-) Introduction of a polar, H-bond accepting group. nih.gov

Significance of the Amino Group and Its Derivatization for Activity Modulation

The 4-amino group on the pyridine ring is typically a key pharmacophoric feature, often essential for the biological activity of this class of compounds. It frequently acts as a hydrogen bond donor, forming a critical interaction with a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site. mdpi.com

Derivatization of this primary amino group is a common strategy to modulate the compound's activity, selectivity, and physicochemical properties. researchgate.net Common modifications include:

N-Alkylation: The addition of small alkyl groups to the amine can influence its hydrogen bonding capacity and introduce steric bulk. google.com This can be used to probe the space available in the binding pocket and can sometimes lead to improved potency or selectivity.

N-Acylation: Introducing an acyl group can significantly alter the electronic properties of the amino group, reducing its basicity and potentially introducing new hydrogen bond acceptors (the carbonyl oxygen). researchgate.net This can also be a strategy to improve cell permeability.

N-Arylation: The addition of an aryl group can introduce further hydrophobic or aromatic interactions with the target protein.

The impact of these derivatizations can be profound. For instance, in a series of aminomethyl-pyridines as DPP-4 inhibitors, the primary amino group was found to be crucial for activity, likely through hydrogen bonding with specific amino acid residues in the active site. nih.gov Similarly, for quinazoline-based EGFR inhibitors, the 4-anilino group is a privileged scaffold, with the amine forming key hydrogen bonds. nih.gov

However, in some cases, derivatization can lead to a loss of activity if the primary amine is essential for a critical hydrogen bond that cannot be replicated by the derivatized group. Therefore, any modification of the 4-amino group must be carefully considered in the context of the specific target's binding site.

The table below details the significance of the amino group and the effects of its derivatization.

DerivatizationEffect on ActivityRationale
Primary Amine (unsubstituted) Often essential for high potencyActs as a key hydrogen bond donor. mdpi.com
N-Alkylation Can increase or decrease potencyModulates steric interactions and H-bonding. google.com
N-Acylation Can alter activity profileReduces basicity, introduces H-bond acceptors. researchgate.net
N-Arylation Can introduce new binding interactionsPotential for hydrophobic or pi-stacking interactions.

Conformational Analysis and Its Correlation with Observed Biological Activities

Key conformational features include:

Torsional Angles: The rotation around the single bonds, particularly the C-O-C bonds of the ether linkage and the bond connecting the ether to the pyridine ring, defines the relative orientation of the cyclopentyl and pyridine moieties. A restricted or "bioactive" conformation is often required for potent inhibition.

Ring Pucker of the Cyclopentyl Group: The cyclopentyl ring is not planar and can adopt various puckered conformations (envelope, twist). The preferred conformation can influence how the group fits into a hydrophobic pocket.

Studies have shown that conformationally restricted analogs can have significantly different biological activities. nih.govnih.gov For example, in a series of N-naphthyl-cyclopenta[d]pyrimidines, hindered rotation of the naphthyl ring in one compound led to inactivity, while a more flexible analog was highly potent. nih.gov This highlights that while some degree of rigidity can be beneficial by pre-organizing the molecule in its bioactive conformation, excessive rigidity can prevent the molecule from adopting the necessary orientation for binding.

Computational methods, such as molecular docking and conformational searches, are often employed to predict the low-energy conformations of these molecules and how they might bind to their target. nih.gov These computational predictions can then be correlated with experimentally observed biological activities to build a more complete SAR model.

The following table summarizes the importance of conformational analysis in SAR studies.

Conformational FeatureImpact on Biological Activity
Torsional Angles Determines the relative orientation of key functional groups. A specific "bioactive" conformation is often required.
Ring Pucker Influences the fit of the cyclopentyl group into hydrophobic pockets.
Molecular Rigidity Can be beneficial by reducing the entropic penalty of binding, but excessive rigidity can prevent adoption of the bioactive conformation. nih.gov
Overall 3D Shape Must be complementary to the binding site of the target protein for potent activity. nih.gov

Metabolic Pathways and Biotransformation Studies Preclinical Research

Cytochrome P450 (CYP) Enzyme Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I metabolic reactions, which introduce or expose functional groups on a substrate. nih.govnih.gov For 3-(Cyclopentyloxy)pyridin-4-amine, CYP-mediated oxidation is expected to be a major route of metabolism.

Drawing parallels with analogous structures, several CYP-mediated reactions can be postulated. Studies on 4-aminopyridine (B3432731) have demonstrated that it undergoes hydroxylation, a reaction catalyzed by CYP enzymes. nih.govnih.gov Specifically, research has identified CYP2E1 as a key enzyme in the 3-hydroxylation of 4-aminopyridine. nih.govnih.gov Therefore, it is plausible that this compound could undergo hydroxylation on the pyridine (B92270) ring, potentially at the 2- or 6-position, or on the cyclopentyl ring.

Another significant CYP-mediated pathway for compounds with ether linkages is O-dealkylation. washington.edunih.govwashington.edu In the case of this compound, this would involve the cleavage of the cyclopentyloxy group to yield 4-amino-3-hydroxypyridine and cyclopentanone. This process is initiated by the hydroxylation of the carbon atom adjacent to the ether oxygen. washington.edu

The aminopyridine moiety itself can also be a site for metabolism. N-oxidation of the pyridine nitrogen or the primary amino group are also possible CYP-catalyzed reactions. ku.edu The involvement of various CYP isoforms in the metabolism of a compound is typically investigated using a panel of recombinant human CYP enzymes.

Illustrative Data:

CYP IsoformPotential Metabolic ReactionAnticipated Metabolite
CYP2E1Pyridine Ring Hydroxylation3-(Cyclopentyloxy)-2-hydroxypyridin-4-amine
CYP3A4O-dealkylation4-Amino-3-hydroxypyridine
CYP2D6Cyclopentyl Ring Hydroxylation(Hydroxycyclopentyloxy)pyridin-4-amine isomers
CYP1A2N-OxidationThis compound-N-oxide

Identification and Characterization of Major Metabolites via Mass Spectrometry

The identification and structural elucidation of metabolites are cornerstones of biotransformation studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose. nih.govnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be deduced.

For this compound, the expected metabolites would exhibit characteristic mass shifts. For instance, hydroxylation would result in an increase of 16 atomic mass units (amu) in the molecular weight of the metabolite compared to the parent compound. O-dealkylation would lead to the formation of 4-amino-3-hydroxypyridine, which would have a significantly lower molecular weight.

The fragmentation patterns observed in the MS/MS spectra provide further structural information. libretexts.orgresearchgate.netresearchgate.net For example, the loss of the cyclopentyl group or fragments thereof from a hydroxylated metabolite would help to pinpoint the location of the hydroxyl group on the cyclopentyl ring. Similarly, characteristic fragmentation of the pyridine ring can help to confirm its structure in the metabolites.

Illustrative Data:

Proposed MetaboliteExpected [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)Metabolic Reaction
Parent Compound179.12--
Hydroxylated Metabolite195.12177 (loss of H₂O), 127 (loss of cyclopentene)Hydroxylation
O-dealkylated Metabolite111.0594 (loss of NH₃)O-dealkylation
N-Oxide Metabolite195.12179 (loss of O)N-Oxidation

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. nuvisan.comcreative-biolabs.comwuxiapptec.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain a comprehensive suite of drug-metabolizing enzymes, and monitoring the disappearance of the parent compound over time. rsc.org

The metabolic stability of this compound would be influenced by its susceptibility to the metabolic reactions described above. A high rate of metabolism, for instance through efficient O-dealkylation or hydroxylation, would result in low metabolic stability and a short in vitro half-life. Conversely, resistance to these metabolic pathways would confer high metabolic stability. Factors such as the lipophilicity of the compound can also influence its metabolic stability.

The results from these assays, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint), are used to predict the hepatic clearance of the compound in vivo.

Illustrative Data:

SystemIncubation Time (min)Parent Compound Remaining (%)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes0100CalculatedCalculated
1575
3050
6025

Characterization of Potential Reactive Intermediates and Their Formation Pathways

The formation of reactive metabolites is a significant safety concern in drug development, as they can covalently bind to cellular macromolecules, leading to toxicity. For amine-containing compounds like this compound, there is a potential for the formation of reactive intermediates.

One possible pathway involves the oxidation of the amino group, which could lead to the formation of a nitroso derivative or an iminium ion. nih.govnih.govlibretexts.org Iminium ions are electrophilic species that can be trapped by nucleophiles such as cyanide or glutathione (B108866) (GSH). nih.gov The formation of GSH adducts is often monitored in in vitro assays as an indicator of reactive metabolite formation.

Another potential source of reactive intermediates could be the pyridine ring itself, although this is generally less common. The metabolic activation of heterocyclic rings can sometimes lead to the formation of reactive epoxides or other electrophilic species. Trapping experiments with nucleophiles in the presence of metabolically active systems are the primary method for detecting and characterizing these transient reactive species.

Illustrative Data:

Potential Reactive IntermediateFormation PathwayTrapping AgentDetected Adduct
Iminium IonOxidation of the aminopyridine ringNaCNCyano-adduct of the parent compound
Quinone-imineOxidation of hydroxylated metaboliteGSHGSH-adduct of the hydroxylated metabolite

Derivatization Strategies and Analogue Synthesis for Enhanced Research Prospects

Synthesis of Novel Heterocyclic Hybrids Incorporating the 3-(Cyclopentyloxy)pyridin-4-amine Core

The fusion of a secondary heterocyclic ring to the this compound core represents a promising strategy to modulate its physicochemical and pharmacological properties. The 4-amino and 3-pyridyl nitrogen atoms provide reactive sites for the construction of various fused heterocyclic systems. For instance, reaction of the 4-amino group with appropriate precursors could lead to the formation of fused pyrazole (B372694), triazole, or imidazole (B134444) rings. Such modifications can introduce new hydrogen bond donors and acceptors, alter the molecule's shape and rigidity, and potentially lead to novel interactions with biological targets. While specific examples for this compound are unavailable, the general synthesis of such pyridine-fused heterocycles is a well-established area of research.

Modifications of the Cyclopentyl Ring for Activity and Selectivity Tuning

The cyclopentyloxy moiety offers a key site for structural modification to fine-tune the compound's activity and selectivity. Introducing substituents onto the cyclopentyl ring can impact its lipophilicity, metabolic stability, and conformational preferences. Potential modifications could include hydroxylation, fluorination, or the introduction of small alkyl or polar groups. For example, hydroxylation could provide a new point for hydrogen bonding, while fluorination might enhance metabolic stability and binding affinity. Structure-activity relationship (SAR) studies on analogs with modified cyclopentyl rings would be crucial to understand the impact of these changes. Research on related compounds, such as those containing a cyclopentyloxy-substituted phenyl ring, has demonstrated that modifications to the cycloalkyl group can significantly influence biological activity.

Derivatization of the Amine Functionality for Target Engagement

The primary amine at the 4-position of the pyridine (B92270) ring is a critical functional group for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Acylation to form amides is a common and versatile strategy. A diverse library of amides can be synthesized by reacting this compound with various carboxylic acids or their activated derivatives. These modifications can introduce new pharmacophoric features, alter solubility, and modulate the electronic properties of the pyridine ring. The synthesis of 4-aminopyridine-based amide derivatives has been reported as a strategy to develop inhibitors for various enzymes, highlighting the potential of this approach.

Exploration of Bioisosteric Replacements to Optimize Pharmacological Properties

Bioisosteric replacement is a powerful tool in drug design to improve a molecule's pharmacological profile. For this compound, several bioisosteric replacements could be envisioned. The ether linkage of the cyclopentyloxy group could be replaced with a thioether, sulfoxide, or sulfone to alter polarity and metabolic stability. The pyridine ring itself could be replaced by other five- or six-membered heteroaromatic rings to explore different electronic distributions and hydrogen bonding patterns. The amine functionality could also be replaced with other groups like a hydroxylamine (B1172632) or a small N-alkyl substituent. The goal of such replacements would be to enhance target affinity, improve metabolic stability, or reduce potential off-target effects. The principles of bioisosterism are widely applied in medicinal chemistry to optimize lead compounds.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. For this compound, the primary amine and the pyridine nitrogen offer handles for prodrug design. For instance, the amine group could be masked as a carbamate, which can be designed to be cleaved in vivo to release the active parent compound. Similarly, the pyridine nitrogen could be N-oxidized to create a more polar and potentially more soluble prodrug. Furthermore, targeted delivery systems could be designed by conjugating the molecule to a larger entity, such as a peptide or an antibody, that directs it to a specific tissue or cell type, thereby enhancing efficacy and reducing systemic exposure. General strategies for creating prodrugs of amine-containing compounds and for targeted drug delivery are extensively reviewed in the literature.

Advanced Analytical Techniques in Chemical Research

Chromatographic Separations (HPLC, TLC) for Compound Purity, Isolation, and Reaction Monitoring

Chromatographic techniques are fundamental tools for assessing the purity of 3-(Cyclopentyloxy)pyridin-4-amine, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile compounds. For pyridine (B92270) derivatives, which can be hydrophilic, specialized HPLC methods have been developed. helixchrom.com These methods often employ C18 bonded phase columns and mobile phases tailored to achieve good peak shape and resolution. researchgate.net For instance, a mobile phase could consist of a mixture of acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent like sodium octanesulfonate and a buffer such as ammonium (B1175870) acetate (B1210297), with the pH adjusted to be acidic. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, typically in the range of 220-300 nm. google.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak, often exceeding 95%, is indicative of a pure sample. chemimpex.com

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitatively monitoring chemical reactions and assessing sample purity. libretexts.org In the synthesis of pyridine derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. google.com A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org

Technique Application Typical Conditions Information Obtained
HPLC Purity determination, Quantitative analysisColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/water with modifiers (e.g., formic acid, ammonium formate); Detection: UV at 275 nm helixchrom.comPrecise quantification of purity, Detection of impurities
TLC Reaction monitoring, Qualitative purity assessmentStationary Phase: Silica gel plates; Mobile Phase: Varies based on polarity of reactants and products (e.g., ethyl acetate/hexanes)Rapid assessment of reaction completion, Identification of major components

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a newly synthesized compound. This method precisely measures the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For this compound, with a molecular formula of C10H14N2O, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and support the structural identification of the compound.

Element Theoretical Percentage (%)
Carbon (C)67.39
Hydrogen (H)7.92
Nitrogen (N)15.72
Oxygen (O)8.97

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Solid-State Characterization

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. tainstruments.comperkinelmer.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This technique is used to determine key thermal transitions such as melting point, glass transitions, and crystallization events. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline form.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. kohan.com.twmt.com TGA is used to assess the thermal stability of a compound and to determine its decomposition profile. When this compound is heated in a TGA instrument, it will remain stable up to a certain temperature, after which a loss of mass will be observed, indicating decomposition. The temperature at which significant mass loss begins provides an indication of the compound's thermal stability.

Technique Measurement Information Obtained
DSC Heat flow vs. TemperatureMelting point, Enthalpy of fusion, Glass transitions, Polymorphism
TGA Mass vs. TemperatureThermal stability, Decomposition temperature, Composition of multi-component systems

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule this compound does not possess a stereocenter and is therefore achiral. As a result, it does not exhibit enantiomers, and techniques like Circular Dichroism (CD) spectroscopy, which are used to study chiral molecules, are not applicable for determining its enantiomeric purity or absolute configuration. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for the analysis of chiral compounds.

Future Research Directions and Perspectives

Rational Design of Next-Generation Scaffolds Based on the 3-(Cyclopentyloxy)pyridin-4-amine Motif

The core structure of this compound offers a versatile platform for the rational design of next-generation therapeutic agents. A primary focus of future design strategies will be the creation of novel scaffolds that exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles. This can be achieved through several approaches:

Scaffold Hopping and Bioisosteric Replacement: Future research will likely explore the replacement of the pyridine (B92270) ring with other heterocyclic systems to modulate the compound's properties. For instance, replacing the pyridine with a pyrimidine (B1678525) or quinazoline (B50416) head can alter the hydrogen-bonding interactions with the target protein's hinge region, potentially leading to improved selectivity. nih.govnih.gov A study on FLT3 inhibitors demonstrated that employing a pyrimidine warhead in rationally designed compounds led to potent and selective inhibitors. nih.gov

Structure-Based Drug Design (SBDD): With an increasing number of co-crystal structures of kinase inhibitors bound to their targets, SBDD will play a pivotal role. By understanding the precise interactions between the this compound motif and the amino acid residues in the kinase active site, medicinal chemists can design modifications that optimize binding affinity and specificity. nih.gov

Fragment-Based Drug Discovery (FBDD): This technique, combined with quantitative structure-activity relationship (QSAR) studies and molecular dynamics, can be used to identify and optimize novel fragments that bind to specific pockets of the target kinase, leading to the development of highly potent and selective inhibitors. nih.gov

The following table provides examples of how rational design principles have been applied to similar pyridine-based scaffolds to enhance their therapeutic properties.

Design StrategyModification ExampleDesired Outcome
Scaffold HoppingReplacement of pyridine with pyrimidine or quinazolineAltered hinge-binding and improved selectivity
Structure-Based DesignIntroduction of substituents to exploit specific pockets in the active siteEnhanced potency and specificity
Fragment-Based DesignIntegration of novel fragments identified through screeningImproved binding affinity and novel interactions

Exploration of Novel Therapeutic Indications and Molecular Targets for Analogs

While the this compound scaffold has shown significant promise in the context of kinase inhibition for cancer therapy, its therapeutic potential may extend to a much broader range of diseases. Future research will focus on exploring these new frontiers:

Targeting Understudied Kinases: A significant portion of the human kinome remains underexplored. acs.orgnih.gov High-quality chemical probes based on the this compound scaffold can be invaluable tools for validating these novel kinase targets and elucidating their roles in disease. acs.orgnih.gov

Neurodegenerative Diseases: The pyridine ring is a common feature in drugs targeting the central nervous system. dovepress.com Analogs of this compound could be investigated for their potential to modulate kinases implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov For instance, derivatives of N-(6-methoxypyridin-3-yl)quinolin-2-amine are being explored for imaging α-synuclein aggregates in Parkinson's disease. mdpi.com

Inflammatory and Infectious Diseases: Kinases play crucial roles in inflammatory pathways and the life cycles of pathogens. The development of selective kinase inhibitors based on this scaffold could offer new therapeutic strategies for a variety of inflammatory conditions and infectious diseases. dovepress.com For example, certain pyridine derivatives have shown potential as antibacterial agents. nih.gov

Other Receptor Families: The aminopyridine moiety is a versatile pharmacophore that can interact with various receptor types. Research into derivatives targeting other protein families, such as G-protein coupled receptors (GPCRs) or ion channels, could unveil new therapeutic opportunities. nih.gov

Development of Innovative and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of complex, polysubstituted pyridine derivatives often involves multi-step processes that can be inefficient and generate significant waste. A key area of future research will be the development of more innovative and sustainable synthetic methods: nih.gov

Green Chemistry Approaches: The principles of green chemistry will be increasingly integrated into the synthesis of this compound analogs. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or metal-free reactions. nih.govresearchgate.netijcrcps.comresearchgate.net Microwave-assisted synthesis has also emerged as a green and efficient method for preparing pyridine derivatives. nih.govacs.org

Photocatalysis and Electrosynthesis: Visible-light-driven photocatalysis and electrosynthesis represent cutting-edge, environmentally friendly methods for the functionalization of pyridine rings under mild conditions. kaist.ac.krmdpi.com These techniques can enable novel transformations that are difficult to achieve with traditional methods. kaist.ac.kr

The table below highlights some innovative and sustainable synthetic approaches applicable to pyridine derivatives.

Synthetic MethodologyKey FeaturesAdvantages
Green ChemistryUse of eco-friendly solvents and catalystsReduced environmental impact and waste generation
Multicomponent ReactionsSingle-pot synthesis from multiple starting materialsIncreased efficiency, reduced reaction time and purification steps
PhotocatalysisUse of visible light to drive reactionsMild reaction conditions, novel reactivity

Application of Integrated Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods has become an indispensable part of modern drug discovery, significantly accelerating the identification and optimization of lead compounds. acs.orgnih.gov This synergistic approach will be crucial for the future development of this compound analogs:

In Silico Screening and Predictive Modeling: Computational tools such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity and physicochemical properties of virtual libraries of compounds before their synthesis. nih.govnih.govauctoresonline.org This allows researchers to prioritize the most promising candidates for experimental validation. nih.gov

Machine Learning and Artificial Intelligence: The application of machine learning and AI is revolutionizing drug discovery by enabling the analysis of large datasets to identify complex structure-activity relationships and predict off-target effects. preprints.org

Bridging the Gap between Prediction and Reality: A key challenge is to improve the correlation between in silico predictions and experimental results. nih.gov Future efforts will focus on developing more accurate and predictive computational models and on establishing robust experimental validation protocols to ensure the reliability of the computational predictions. nih.gov

Design and Synthesis of Chemical Biology Probes for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound derivatives, it is essential to develop chemical biology probes that can be used to study their mechanism of action in a cellular context. acs.orgacs.org These probes are invaluable for target identification, validation, and for elucidating the downstream signaling pathways affected by the compound.

Photoaffinity and Biotinylated Probes: The synthesis of analogs containing photo-reactive groups or biotin (B1667282) tags allows for the identification of direct binding partners within the cell. carnabio.com Biotinylated kinases, for example, are used to study compound binding affinity through techniques like Surface Plasmon Resonance (SPR). carnabio.com

Fluorescently Labeled Inhibitors: Conjugating the this compound scaffold to a fluorophore can enable the visualization of the compound's distribution and target engagement in living cells. mdpi.com

Photoswitchable Inhibitors: The development of photoswitchable inhibitors, where the activity of the compound can be controlled by light, offers a powerful tool for studying biological processes with high spatiotemporal resolution. nih.gov

The following table lists some of the key chemical biology probes and their applications in studying the mechanism of action of kinase inhibitors.

Probe TypeFunctionApplication
Biotinylated ProbesCovalent labeling of target proteinsTarget identification and validation, binding affinity studies
Fluorescent ProbesVisualization of inhibitor localization and bindingCellular imaging, studying target engagement
Photoaffinity ProbesLight-induced covalent cross-linking to target proteinsIdentifying direct binding partners
Photoswitchable ProbesLight-controlled activation/deactivation of inhibitorSpatiotemporal control of target inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.